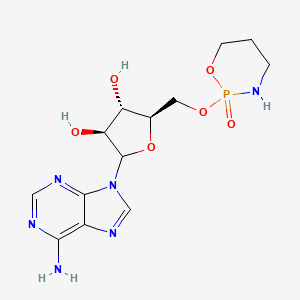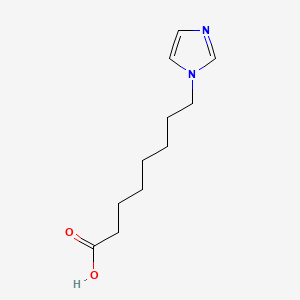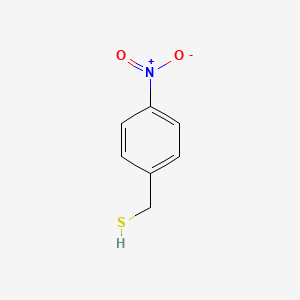
(4-Nitrophenyl)methanethiol
概述
描述
(4-Nitrophenyl)methanethiol, also known as (4-Nitrobenzyl)mercaptan, is an organic compound with the molecular formula C7H7NO2S. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a methanethiol group (-CH2SH).
作用机制
Target of Action
The primary target of (4-Nitrophenyl)methanethiol is the process of catalytic reduction, specifically the reduction of 4-nitrophenol . This compound is often used to assess the activity of nanostructured materials .
Mode of Action
This compound interacts with its targets by participating in the catalytic reduction of 4-nitrophenol . The compound’s interaction with nanostructured materials is crucial for this process .
Biochemical Pathways
The key biochemical pathway involved is the reduction of 4-nitrophenol to 4-aminophenol . This reaction is commonly used as a model to assess the catalytic activity of metallic nanoparticles . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction .
Result of Action
The result of the action of this compound is the successful reduction of 4-nitrophenol . This process is crucial for assessing the activity of nanostructured materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the reaction can significantly affect the kinetics of 4-nitrophenol reduction . The presence of alcohols such as methanol, ethanol, or isopropanol can lead to a dramatic decrease in the reaction rate .
生化分析
Biochemical Properties
(4-Nitrophenyl)methanethiol plays a significant role in biochemical reactions, particularly in the reduction of nitrophenols. It interacts with enzymes such as methanethiol oxidase (MTO) and selenium-binding protein 1 (SELENBP1), which are involved in the oxidation of methanethiol . These interactions are crucial for maintaining cellular redox balance and detoxification processes. Additionally, this compound can act as a substrate for various catalytic reactions, making it a valuable tool in enzymatic studies .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of volatile sulfur compounds (VSCs) in cancer cells, indicating its role in dysregulated sulfur metabolism . This compound can modulate the activity of signaling molecules and transcription factors, thereby impacting gene expression and cellular responses to stress. Furthermore, this compound can alter cellular metabolism by influencing the activity of enzymes involved in sulfur metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding and catalytic processes. It can act as a reducing agent in the catalytic reduction of nitrophenols, a reaction that is often used to assess the activity of nanostructured materials . The compound’s ability to interact with enzymes such as MTO and SELENBP1 highlights its role in redox reactions and detoxification pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound’s stability can be influenced by environmental factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and interactions with cellular components. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential impact on cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating cellular redox balance and detoxification pathways. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects on cellular function and viability .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as MTO and SELENBP1, which play a role in the oxidation and detoxification of methanethiol . These interactions are crucial for maintaining cellular redox balance and preventing the accumulation of toxic sulfur compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in sulfur metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biochemical activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in redox reactions and gene expression . The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)methanethiol can be synthesized through the reaction of 4-nitrophenylchloromethane with thioethanoic S-acid, followed by the hydrolysis of the resulting S-acetyl derivative with diluted sulfuric acid . The reaction conditions typically involve:
Step 1: Reaction of 4-nitrophenylchloromethane with thioethanoic S-acid.
Step 2: Hydrolysis of the S-acetyl derivative using diluted sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: (4-Nitrophenyl)methanethiol undergoes various chemical reactions, including:
Substitution: The thiol group (-SH) can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides.
Oxidation: Hydrogen peroxide, iodine.
Major Products:
Reduction: 4-Aminophenylmethanethiol.
Substitution: Thioethers, disulfides.
Oxidation: Disulfides, sulfonic acids.
科学研究应用
(4-Nitrophenyl)methanethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
相似化合物的比较
(4-Nitrophenyl)methanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
(4-Nitrophenyl)methane: Lacks the thiol group, making it less reactive in certain chemical reactions.
(4-Nitrophenyl)ethanethiol: Similar structure but with an ethyl group (-CH2CH3) instead of a methyl group.
Uniqueness: (4-Nitrophenyl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
属性
IUPAC Name |
(4-nitrophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHLWCEZHYYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949606 | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-33-4 | |
| Record name | 4-Nitrobenzyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026798334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26798-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

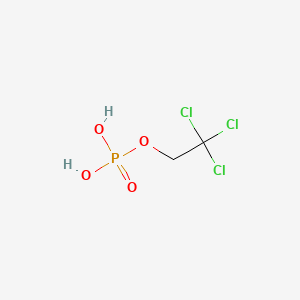
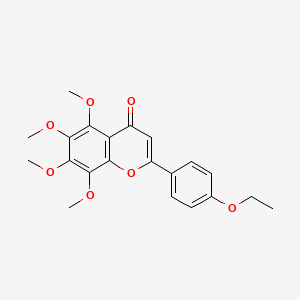
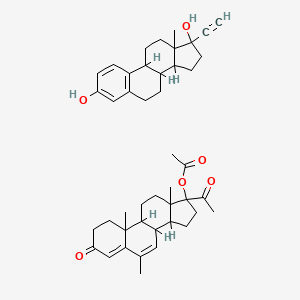

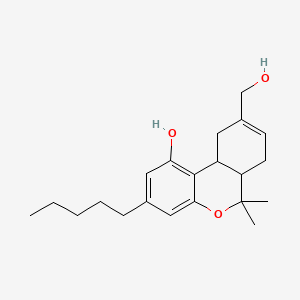
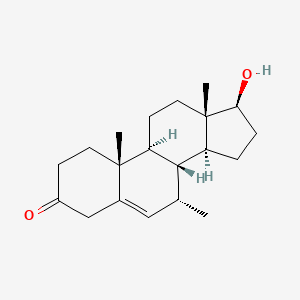
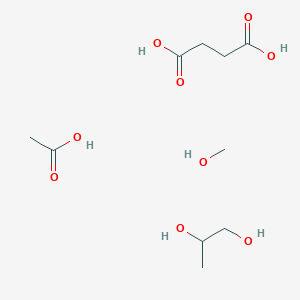
![(5r)-5-Hydroxy-4-{2-[(2r,4ar,8ar)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5h)-one](/img/structure/B1207942.png)

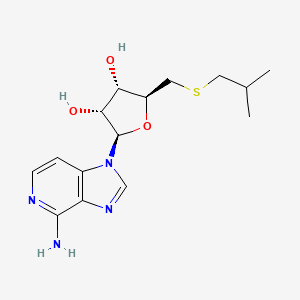
![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)
